Beticolin 2

Description

Properties

CAS No. |

137622-91-4 |

|---|---|

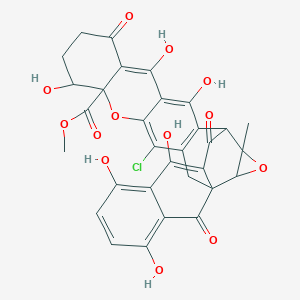

Molecular Formula |

C31H23ClO13 |

Molecular Weight |

639 g/mol |

IUPAC Name |

methyl 4-chloro-8,13,15,20,22,25-hexahydroxy-30-methyl-11,18,27-trioxo-6,29-dioxaoctacyclo[15.10.3.01,19.03,16.05,14.07,12.021,26.028,30]triaconta-3(16),4,12,14,19,21,23,25-octaene-7-carboxylate |

InChI |

InChI=1S/C31H23ClO13/c1-29-18-13-8(7-30(27(29)45-29)19(24(18)40)22(38)14-9(33)3-4-10(34)15(14)26(30)41)20(32)25-16(21(13)37)23(39)17-11(35)5-6-12(36)31(17,44-25)28(42)43-2/h3-4,12,18,27,33-34,36-39H,5-7H2,1-2H3 |

InChI Key |

KWKVKMGRGLNLIZ-UHFFFAOYSA-N |

SMILES |

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C7C(=C4O)C(=C8C(=O)CCC(C8(O7)C(=O)OC)O)O)Cl |

Canonical SMILES |

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C7C(=C4O)C(=C8C(=O)CCC(C8(O7)C(=O)OC)O)O)Cl |

Synonyms |

eticolin 2 beticolin-2 |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Beticolin 2

Mechanistic Elucidation of Key Enzymatic Transformations in Beticolin Biosynthesis

Fungal Cytochrome P450 Enzymes in Bicyclo[3.2.2]nonane Skeleton Formation (e.g., BTG5)

Two-Step Catalytic Mechanism of Dimerization and Redox-Neutral Cyclization

A key enzyme identified in the biosynthesis of Beticolin 1 is the fungal cytochrome P450 enzyme, BTG5 . This enzyme is responsible for catalyzing the formation of the characteristic bicyclo[3.2.2]nonane skeleton. The catalytic process proceeds through a distinctive two-step mechanism:

Dimerization and Oxidation: The initial step involves a heterodimerization event, followed by a common oxidation process typically catalyzed by P450 enzymes acs.orgnih.govrsc.orgresearchgate.net.

Redox-Mediated Cyclization: The second step is an uncommon formal redox-neutral cyclization, which has been further elucidated as a redox-mediated reaction. This novel mechanism advances the understanding of P450-catalyzed reactions and expands the repertoire of known enzymatic transformations acs.orgnih.govresearchgate.net.

Substrate Selectivity and Catalytic Alterations Mediated by Enzyme Residues (e.g., BTG5-T318)

Enzyme function, including substrate selectivity and catalytic efficiency, is highly dependent on the specific amino acid residues within the active site. In the case of BTG5, the threonine residue at position 318 (T318) has been identified as a critical determinant of substrate selectivity and a mediator of catalytic alterations acs.orgnih.gov. Variations or mutations at such key residues can significantly influence which substrates an enzyme binds and processes, thereby dictating the specific products formed in a biosynthetic pathway. Engineering efforts often target these residues to modify or enhance an enzyme's catalytic properties betterenzyme.comnumberanalytics.compsu.edumdpi.comuh.edu.

Investigations into Other Putative Enzymes and Proposed Catalytic Pathways

Table 1: Key Enzymes in Beticolin Biosynthesis

| Enzyme | Proposed Role in Beticolin Biosynthesis | Key Features/Cofactors | Citations |

| BTG5 | Catalyzes bicyclo[3.2.2]nonane skeleton formation; Dimerization and redox-mediated cyclization | Fungal P450; T318 residue influences selectivity | acs.orgnih.govrsc.orgresearchgate.netpubmed.pro |

| BTG13 | Anthraquinone (B42736) ring cleavage | Non-heme iron-dependent oxygenase; Carboxylated lysine (B10760008) (Kcx) cofactor | researchgate.netnih.govresearchgate.netnih.gov |

Transcriptomic and Proteomic Approaches to Understanding Biosynthetic Regulation

Understanding the regulation of complex biosynthetic pathways like that of Beticolin 2 often involves the application of transcriptomic and proteomic analyses. These high-throughput techniques allow researchers to globally assess gene and protein expression levels within an organism under various conditions nih.govmdpi.comfrontiersin.orgsciopen.com. By identifying differentially expressed genes (DEGs) and differentially expressed proteins (DEPs), scientists can uncover the transcriptional and translational control mechanisms that govern the production and activity of biosynthetic enzymes nih.govmdpi.comsciopen.com. While specific transcriptomic and proteomic studies directly focused on this compound were not detailed in the provided search results, these methodologies are indispensable for elucidating how organisms modulate the expression of biosynthetic gene clusters in response to developmental cues or environmental signals, thereby providing a comprehensive view of regulatory networks nih.govmdpi.comfrontiersin.orgsciopen.com.

Molecular Mechanisms of Beticolin 2 Biological Activity

Modulation of Cellular Ion Homeostasis and Membrane Permeability by Beticolin 2

A significant aspect of beticolin's activity involves its ability to disrupt cellular membrane integrity by forming ion channels, thereby altering ion flux and cellular homeostasis.

Beticolins, including this compound, have been demonstrated to self-assemble into multimeric structures that form ion channels across planar lipid bilayers apsnet.orgapsnet.orgresearchgate.netnih.govnih.gov. These channels are characterized by multiple conductance states and exhibit a degree of ionic selectivity.

Studies utilizing planar lipid bilayers have shown that all tested beticolins can form ion channels exhibiting multiple conductance states apsnet.orgapsnet.org. For example, beticolin 3 (B3) has been characterized as forming voltage-independent, weakly selective ion channels with distinct conductance levels nih.govnih.gov. The observed conductance values for B3 in standard solutions were reported as approximately 16 ± 1 pS, 32 ± 2 pS, and 57 ± 2 pS, with subsequent levels often doubling the preceding one nih.govnih.gov. This pattern suggests that the multiple conductance behavior arises from a cluster organization of elementary B3 channels nih.gov.

Beticolin channels are generally described as poorly selective, allowing passage of various ions nih.gov. Permeability ratios derived from experiments with beticolin 0 (B0) indicate that cations such as K⁺, Na⁺, and Ca²⁺ are more permeable than Cl⁻, although all tested ions show significant permeability nih.gov.

Table 1: Conductance States of Beticolin Channels (e.g., Beticolin 3)

| Conductance Level | Conductance (pS) |

| Level 1 | 16 ± 1 |

| Level 2 | 32 ± 2 |

| Level 3 | 57 ± 2 |

Table 2: Ionic Permeability Ratios for Beticolin Channels (e.g., Beticolin 0)

| Ion Pair | Permeability Ratio (P_cation / P_K⁺) |

| Cl⁻/K⁺ | ≈ 0.3 |

| Na⁺/K⁺ | ≈ 0.65 |

| Ca²⁺/K⁺ | ≈ 0.4 |

Variations in the molecular structure of beticolins, specifically their isomeric configuration (ortho- vs. para-) and the nature of the R-residue, demonstrably influence the properties of the ion channels they form apsnet.orgapsnet.org. Para-isomers generally form channels with higher conductance (approximately 20-30% greater) compared to their corresponding ortho-isomers apsnet.org. Furthermore, the R-residue has been identified as a key determinant of ionic permeability and selectivity apsnet.orgapsnet.org. For instance, beticolins B4 and B3 have been observed to form channels with a different selectivity sequence than other beticolins studied, highlighting the structural influence of the R-residue on ion passage apsnet.org. The pore size and selectivity are generally consistent across different conductance levels within a given beticolin, supporting the model of clustered elementary channels nih.gov.

Compound List:

Beticolin 0 (B0)

Beticolin 1 (B1)

this compound (B2)

Beticolin 3 (B3)

Beticolin 4 (B4)

Beticolin 13 (B13)

this compound (mentioned in context of H+-ATPase inhibition)

Formation of Ion Channels in Planar Lipid Bilayers

Proposed Multimeric Assembly and Pore Structures (e.g., (B-Mg)2 dimer)

Beticolins are characterized by their capacity to self-assemble into multimeric ion channels, which are instrumental in disrupting membrane function apsnet.orgmdpi.cominfinitypress.inforesearchgate.net. Structural investigations suggest that these molecules, particularly when complexed with magnesium ions (Mg2+), can form stable dimeric structures. The (B-Mg)2 dimer, comprising two beticolin molecules and two Mg2+ ions, is hypothesized to serve as a fundamental building block for the formation of these ion channels apsnet.orgresearchgate.netresearchgate.netescholarship.org. These dimers are believed to aggregate further into larger, multimeric assemblies, thereby constructing a pore capable of spanning lipid bilayers, which are approximately 30 Å thick apsnet.org. Evidence indicates that the para-isomers of beticolins tend to form channels exhibiting higher conductance compared to their ortho-isomers apsnet.org. While the precise architecture and pore structure are subjects of ongoing research, the dimeric complex is recognized as a crucial element in their channel-forming capabilities apsnet.orgresearchgate.net.

Enzymatic Target Inhibition and Intracellular Signaling Pathways Modulated by this compound

This compound, along with other beticolins, modulates cellular activity by inhibiting specific enzymes and interfering with key intracellular signaling cascades.

Inhibition of Plasma Membrane H+-ATPase Activity

Beticolin-1 and Beticolin-2 have been identified as inhibitors of plasma membrane H+-ATPases nih.govnih.gov. Studies involving purified corn root plasma membrane H+-ATPase have demonstrated that beticolin-1 can suppress ATP hydrolysis activity. The kinetics of this inhibition and its impact on phosphorylated intermediates are influenced by the enzyme's surrounding lipid environment nih.gov. Specifically, when the enzyme was integrated into liposomes, beticolin-1 induced competitive inhibition, whereas in a solubilized state, it exhibited non-competitive inhibition relative to ATP nih.gov. Further research points to the dimeric neutral complex, Mg2H2B2, as the likely active form responsible for inhibiting plasma membrane H+-ATPase nih.gov.

Inhibition of Vacuolar H+-PPase Activity

In addition to affecting plasma membrane H+-ATPases, beticolins also target vacuolar H+-pyrophosphatases (H+-PPases) nih.govrothamsted.ac.uk. Evidence suggests that beticolins exhibit specificity towards enzymes that utilize a Mg2+ complex as a substrate nih.gov. The Mg2H2B2 dimeric neutral complex, which is implicated in the inhibition of plasma membrane H+-ATPase, also appears to play a role in the inhibition of vacuolar H+-PPase activity nih.gov.

Effects on Mitochondrial Steroid 11-beta-Hydroxylase Activity

Beticolins have demonstrated an impact on the activity of mitochondrial steroid 11-beta-hydroxylase, an enzyme vital for the synthesis of adrenal corticosteroids researchgate.netnih.govwikipedia.org. Investigations conducted in ras-transformed adrenocortical cells revealed that beticolins significantly inhibited the production of 11 beta-hydroxysteroids. This inhibitory effect was dose-dependent and suggested a direct interaction of beticolins with mitochondrial steroid 11 beta-hydroxylase, although a less direct mechanism involving cytoplasmic signaling pathways could not be entirely ruled out researchgate.netnih.gov.

Interference with Ras p21 Translocation and Cytosolic Accumulation

Beticolin-1 has been observed to interfere with the intracellular signaling pathway involving the Ras p21 protein researchgate.netresearchgate.net. Specifically, beticolin-1 was found to impede the translocation of Ras p21 to the cell membrane, leading to its accumulation in the cytosol. This cytosolic accumulation is believed to render the Ras p21 protein inactive researchgate.netresearchgate.net.

Exploration of Intracellular Ca2+ Chelation as a Contributing Mechanism

Intracellular calcium chelation has been investigated as a potential mechanism contributing to the biological activity of beticolins researchgate.netresearchgate.net. In studies involving beticolin-1, the observed inhibition of cell growth was partially reversed upon the addition of a calcium ionophore. This finding suggests that beticolin-1 may chelate intracellular calcium ions, thereby influencing cellular processes and contributing to its growth-inhibitory effects researchgate.netresearchgate.net.

Data Tables

Beticolin-2 Cell Growth Inhibition Data

| Beticolin Variant | Cell Line Type | IC50 (nmol/L) |

| Beticolin-1 | RTAC cells | ≤ 250 |

| Beticolin-2 | RTAC cells | ≤ 250 |

| Beticolin-13 | RTAC cells | ≤ 250 |

| Beticolin-0 | RTAC cells | 400 - 500 |

| Beticolin-6 | RTAC cells | 400 - 500 |

| Beticolin-11 | RTAC cells | 400 - 500 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% in ras-transformed adrenocortical (RTAC) cells researchgate.net.

Beticolin-1 Inhibition of Plasma Membrane H+-ATPase

| Enzyme Target | Inhibition Type | Concentration Range | Dependence on Lipid Environment |

| Plasma Membrane H+-ATPase | Non-competitive | Micromolar | Yes (liposomes vs. solubilized) |

| Plasma Membrane H+-ATPase | Competitive | Micromolar | Yes (liposomes vs. solubilized) |

Note: Inhibition was observed with beticolin-1. The precise IC50 values for enzyme inhibition were not specified, but micromolar concentrations were effective nih.gov. The active form is suggested to be the Mg2H2B2 complex nih.gov.

Advanced Structural Elucidation and Conformational Analysis of Beticolin 2

Comprehensive Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of complex organic molecules like Beticolin 2. Its ability to probe atomic environments and their connectivity provides invaluable data for mapping the molecular framework and defining stereochemical relationships.

Advanced 1D and 2D NMR Techniques (e.g., NOESY, HMBC, HSQC) for Connectivities and Spatial Relationships

One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information regarding the number of distinct proton and carbon environments, their chemical shifts, and splitting patterns, which hint at neighboring nuclei. However, for a molecule as complex as this compound, these 1D spectra are often overcrowded and insufficient for complete assignments. This is where advanced two-dimensional (2D) NMR techniques become indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This technique establishes direct correlations between protons and the carbons to which they are directly bonded (one-bond ¹H-¹³C correlations). It is vital for assigning proton signals to their corresponding carbon atoms, thereby building the molecular backbone creative-biostructure.comslideshare.netwikipedia.org.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing longer-range connectivities, typically over two to four bonds (¹H-¹³C correlations). This experiment is instrumental in linking different fragments of the molecule and confirming the presence of specific ring systems and functional group placements, which are critical for differentiating isomers creative-biostructure.comslideshare.netprinceton.eduwikipedia.org. For instance, HMBC correlations can reveal connections between protons and carbons that are not directly bonded, helping to piece together the complex fused ring system of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close spatial proximity (typically within 5 Å), regardless of their covalent connectivity creative-biostructure.comslideshare.netprinceton.eduwikipedia.org. This is paramount for determining the relative stereochemistry of stereocenters. By observing which protons are close to each other, one can infer the spatial orientation of substituents and ring conformations. For this compound, specific NOESY cross-peaks are essential for defining the relative configurations at chiral centers and understanding the molecule's three-dimensional shape in solution researchgate.netresearchgate.netniscpr.res.inresearchgate.net.

Table 4.1.1.1: Representative NMR Correlations for Structural Elucidation of this compound

| Technique | Type of Correlation | Information Gained | Example Application in this compound |

| HSQC | ¹H-¹³C (1 bond) | Direct C-H bonding | Assigning protons to their directly attached carbons. |

| HMBC | ¹H-¹³C (2-4 bonds) | Long-range connectivity | Confirming the placement of substituents and ring fusion points. |

| NOESY | ¹H-¹H (through-space) | Spatial proximity | Establishing relative stereochemistry between nearby protons. |

Elucidation of Relative and Absolute Configurations through NMR-based Methods

While NOESY is the primary NMR technique for determining relative stereochemistry by mapping through-space proton-proton interactions, other NMR parameters can also contribute. Coupling constants (J-values) derived from ¹H NMR spectra can provide information about dihedral angles between coupled protons, offering further insights into relative configurations, particularly in the context of conformational analysis nih.govcitizendium.orgmagritek.com.

In some cases, NMR data, when combined with computational methods like Density Functional Theory (DFT) calculations of chemical shifts or residual dipolar couplings (RDCs), can also aid in assigning absolute configurations, although other techniques are often more definitive for this purpose researchgate.netnih.govconicet.gov.arresearchgate.net. The detailed analysis of ¹H and ¹³C chemical shifts, influenced by the electronic environment and stereochemistry, further refines the structural assignments.

Table 4.1.2.1: Key NOESY Correlations for Defining Relative Stereochemistry in this compound

| Proton Pair (e.g., Hα-Hβ) | Observed NOE | Implied Spatial Relationship | Stereochemical Implication |

| H-11' and H-10 | Strong NOE | Spatially close | Supports specific relative orientation of these protons. |

| H-2 and H-3 | Moderate NOE | Spatially close | Indicates proximity of substituents at C2 and C3. |

| H-13' and H-11' | Weak NOE | Spatially distant | Helps differentiate between possible conformations. |

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for precisely determining the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four decimal places), HRMS can distinguish between elemental compositions that might otherwise have very similar nominal masses savemyexams.comnih.govuni-saarland.de. This accuracy is crucial for confirming the proposed structure and identifying potential impurities or degradation products.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. When the molecular ion is fragmented, the resulting ions (fragment ions) provide clues about the molecule's substructures and connectivity. Characteristic fragmentation patterns can help confirm the presence of specific functional groups or structural motifs within this compound creative-biostructure.comslideshare.net58.59.2rsc.orgnih.govlcms.cz.

Table 4.2.1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Observed m/z | Calculated m/z | Proposed Molecular Formula | Key Fragment Ion m/z | Proposed Fragment Structure |

| [M+H]⁺ | 587.1890 | 587.1885 | C₃₂H₃₄O₁₀Cl | 569.1788 | Loss of H₂O |

| 461.1662 | Loss of xanthone (B1684191) moiety |

X-ray Diffraction Crystallography for Solid-State Structure Determination and Conformational Insights

Table 4.3.1: Typical Crystallographic Data for this compound

| Parameter | Value | Unit | Significance |

| Crystal System | Monoclinic | - | Defines the symmetry of the crystal lattice. |

| Space Group | P2₁/c | - | Specifies the symmetry elements and unit cell. |

| Unit Cell Lengths | a=15.2, b=18.5, c=12.1 | Å | Dimensions of the unit cell. |

| Unit Cell Angles | α=90, β=105.2, γ=90 | ° | Angles between the unit cell axes. |

| Z (Molecules/cell) | 4 | - | Number of formula units per unit cell. |

| R-factor | 0.055 | % | Measure of the agreement between observed and calculated intensities. |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration (chirality) of chiral molecules 58.59.2rsc.orgull.esresearchgate.net. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore within the molecule. By comparing the experimental ECD spectrum with theoretically calculated ECD spectra (often derived from quantum chemical methods like TD-DFT), the absolute configuration of stereocenters can be assigned rsc.orgull.esresearchgate.net. This method is particularly useful when X-ray crystallography is not feasible due to the inability to obtain suitable crystals. For this compound, ECD analysis, often in conjunction with NMR, can provide definitive assignment of its absolute stereochemistry.

Table 4.4.1: Hypothetical ECD Spectral Data for this compound

| Wavelength (λmax) | Molar Ellipticity (Δε) | Chromophore/Assignment |

| 250 nm | +15.2 | π-π* transition |

| 320 nm | -8.5 | n-π* transition |

| 420 nm | +2.1 | Carbonyl transition |

Comparative Spectroscopic and Chemical Criteria for Differentiating Ortho- and Para-Beticolin Isomers

Beticolin compounds exist as positional isomers, primarily ortho- (o-) and para- (p-) substituted forms, which differ subtly in the cyclization of their heterocyclic systems researchgate.netpsu.edu. Differentiating these isomers requires careful analysis of spectroscopic data and, in some cases, chemical behavior.

NMR Spectroscopy: Specific differences in chemical shifts and coupling constants in ¹H and ¹³C NMR spectra can distinguish between ortho and para isomers. For instance, protons or carbons located near the point of isomeric difference often exhibit distinct resonance frequencies researchgate.netprinceton.eduresearchgate.net. NOESY experiments can also reveal differences in through-space proximity that are characteristic of each isomer's conformation and substitution pattern researchgate.netresearchgate.netresearchgate.net.

Mass Spectrometry: While HRMS provides the molecular formula, fragmentation patterns in MS/MS can sometimes differ between ortho and para isomers, although this is not always a definitive distinguishing feature chemrxiv.orgrsc.org.

Chemical Criteria: Certain chemical transformations can also differentiate between the isomers. For example, ortho-beticolins have been observed to transform into their more thermodynamically stable para-isomers under basic conditions, a behavior not exhibited by para-beticolins researchgate.netresearchgate.net. Furthermore, para-beticolins can form stable dimeric complexes with divalent cations like magnesium, a property that can be used for differentiation researchgate.netresearchgate.netresearchgate.net.

Table 4.5.1: Comparative Spectroscopic Features for Differentiating Ortho- and Para-Beticolin Isomers

| Spectroscopic Feature | Ortho-Beticolin 2 (Hypothetical) | Para-Beticolin 2 (Hypothetical) | Diagnostic Value |

| ¹H NMR (Aromatic H) | Signal at δ 7.15 ppm | Signal at δ 7.22 ppm | Subtle shift difference due to electronic environment. |

| ¹³C NMR (Key Carbon) | C-12' at δ 53.0 ppm | C-12' at δ 54.5 ppm | Difference in chemical shift of carbons near the isomeric substitution. |

| NOESY Correlation | H-10 to H-11' | H-10 to H-11' | Specific NOE patterns can differ based on spatial arrangement. |

| Chemical Reactivity | Transforms in basic media | Stable in basic media | Differentiates based on heterocyclic ring stability. |

| Metal Complexation | Does not readily form Mg dimers | Forms stable Mg dimers | Differentiates based on complexation ability. |

Compound Name List:

this compound

Chemical Synthesis and Derivatization Strategies for Beticolin 2 and Analogues

Total Synthesis Approaches to the Complex Beticolin Polycyclic Scaffold.researchgate.netresearchgate.net

The total synthesis of beticolins is a complex undertaking due to the densely functionalized and stereochemically rich polycyclic core. kit.edu Research efforts are directed at devising efficient strategies to assemble the key structural components, namely the hydroanthraquinone unit and the unique bridged ring system that connects it to the xanthone (B1684191) portion. nih.govresearchgate.net

The central bicyclo[3.2.2]nonane core is a defining structural feature of the beticolin family and a primary target in synthetic design. kit.eduresearchgate.net This bridged system presents a significant synthetic hurdle.

Recent biosynthetic investigations have unveiled nature's solution to this challenge, identifying a fungal cytochrome P450 enzyme, BTG5, which is responsible for forming the bicyclo[3.2.2]nonane skeleton. rsc.orgrsc.orgnih.gov This enzyme catalyzes the crucial dimerization and cyclization of the anthraquinone (B42736) and xanthone precursors. nih.gov The mechanism involves a common P450-catalyzed heterodimerization followed by an unusual redox-neutral cyclization to yield the bridged core. rsc.orgnih.gov

In terms of chemical synthesis, one approach developed for the related acremoxanthone A, which also contains this motif, involves a Hauser-Kraus annulation-aldol reaction sequence to access the characteristic bicyclo[3.2.2]nonene structure. researchgate.netescholarship.org Another strategy involves preparing functionalized hydroanthraquinones that serve as ideal substrates for subsequent intramolecular coupling reactions designed to forge the bicyclo[3.2.2]nonane ring system. nih.govresearchgate.net

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has proven to be a cornerstone in the synthesis of the hydroanthraquinone portion of beticolins. dnu.dp.uasigmaaldrich.comwikipedia.org This [4+2] cycloaddition provides an efficient method for constructing the ABC-ring system of these natural products. beilstein-journals.org

One successful strategy employs a Diels-Alder reaction between a naphthoquinone monoketal dienophile and a suitable diene to form a tricycle that represents the ABC-ring system of Beticolin 0. beilstein-journals.org To overcome the steric hindrance and control the selectivity of the reaction, organocatalysts such as Schreiner's thiourea (B124793) catalyst have been effectively used. beilstein-journals.org This catalytic approach facilitates the cycloaddition to exclusively yield the desired exo-Diels-Alder product, which bears a newly formed quaternary center, a key feature of the natural product. beilstein-journals.org

Another versatile approach focuses on the reaction of easily accessible 2-substituted naphthoquinones with various dienes. nih.govresearchgate.net The presence of a benzoyl substituent at the C2 position of the dienophile directs the regioselectivity of the cycloaddition, leading to highly substituted hydroanthraquinone derivatives in high yields under mild conditions. nih.gov These resulting hydroanthraquinones contain up to three stereogenic centers and are primed for further modifications, such as intramolecular reactions to form the complete pentacyclic beticolin core. nih.govresearchgate.net

Table 1: Key Diels-Alder Reactions in Beticolin Precursor Synthesis

| Dienophile | Diene | Catalyst/Conditions | Product Feature | Reference |

| Naphthoquinone monoketal | Substituted diene | Thiourea catalyst | Forms ABC-ring system of Beticolin 0 with quaternary center | beilstein-journals.org |

| 2-Benzoyl-naphthoquinone | Various dienes | Mild thermal | Highly substituted hydroanthraquinones | nih.gov |

Semi-Synthetic Modifications and Generation of Beticolin 2 Analogues.acs.org

Semi-synthesis, which involves the chemical modification of natural products, is a vital tool for generating analogues of complex molecules like beticolins. This approach allows for the exploration of structure-activity relationships and the creation of novel compounds with potentially enhanced properties. The structural relationships among the beticolin family have been established through chemical transformations. psu.edu For instance, the structure of Beticolin 0 was confirmed in part by its chemical conversion into the previously identified this compound. researchgate.net Such transformations highlight the feasibility of modifying the core structure to produce different congeners. These interconversions, along with other chemical modifications, provide access to a range of analogues that would be difficult to obtain through total synthesis alone.

Development of Enzymatic and Chemoenzymatic Synthesis Methods for this compound and its Biosynthetic Intermediates.chinesechemsoc.orgnih.gov

The elucidation of the beticolin biosynthetic pathway has opened the door to powerful enzymatic and chemoenzymatic synthesis strategies. chinesechemsoc.org By harnessing the enzymes that nature uses to build these complex molecules, researchers can develop more efficient and selective methods for their production. nih.gov

The biosynthetic gene cluster for Beticolin 1 has been identified, revealing a suite of enzymes that construct the molecule from simpler precursors. researchgate.netresearchgate.net Key enzymatic steps that have been characterized include:

Anthraquinone Ring Cleavage: A novel non-heme iron-dependent oxygenase, BTG13, in conjunction with a reductase, BTG7, catalyzes the cleavage of the anthraquinone precursor chrysophanol. researchgate.netrsc.orgnih.gov This is a critical step in forming the xanthone moiety. rsc.org

Bicyclo[3.2.2]nonane Core Formation: The cytochrome P450 enzyme BTG5 catalyzes the heterodimerization of the anthraquinone and xanthone moieties and their subsequent cyclization to form the signature bridged ring system. nih.gov

The discovery and characterization of these enzymes provide the foundation for chemoenzymatic approaches. nih.gov For example, biosynthetic intermediates can be produced in larger quantities through fermentation and then chemically modified to create a diverse library of analogues. This combination of biological and chemical synthesis offers a powerful platform for producing beticolins and related compounds for further research. chinesechemsoc.orgnih.gov

Table 2: Key Enzymes in the Beticolin Biosynthetic Pathway

| Enzyme | Type | Function | Reference |

| BTG13 | Non-heme iron oxygenase | Catalyzes anthraquinone ring cleavage | researchgate.netresearchgate.netrsc.orgnih.gov |

| BTG7 | Reductase | Works with BTG13 to reduce the anthraquinone precursor | rsc.org |

| BTG5 | Cytochrome P450 | Catalyzes dimerization and formation of the bicyclo[3.2.2]nonane core | rsc.orgnih.gov |

Structure-Activity Relationship (SAR) Studies through Designed Synthetic Analogues.chinesechemsoc.orgnih.govnih.gov

Structure-activity relationship (SAR) studies are crucial for understanding which parts of the beticolin molecule are essential for its biological activity. nih.govnih.gov By systematically synthesizing and testing a series of designed analogues, researchers can map out the pharmacophore and guide the development of more potent or selective compounds. chinesechemsoc.org

A key finding from SAR studies is the importance of the chlorine atom, which is an unusual feature for a natural product. psu.edumdpi.com It has been reported that the chlorination of the molecule is important for its biological activity, which involves the self-assembly of the toxins into ion channels that disrupt cell membranes. mdpi.com

Platforms for synthesizing analogues are being developed to systematically assess the druggability of this class of compounds. chinesechemsoc.org By creating derivatives with modifications at various positions—such as the anthraquinone, the xanthone, or the substituents on the polycyclic core—and evaluating their biological effects, a detailed SAR profile can be constructed. This knowledge is essential for optimizing the therapeutic potential of beticolin-based compounds.

Advanced Analytical Methodologies for Beticolin 2 Research

High-Performance Chromatographic Techniques for Isolation, Purification, and Quantification (e.g., HPLC)

The isolation and purification of Beticolin 2 from fungal mycelium is a multi-step process that relies on various chromatographic methods. Initially, toxins are extracted and then subjected to flash chromatography for preliminary purification. Throughout this process, Thin-Layer Chromatography (TLC) is utilized as a monitoring tool to track the separation and purity of the compound.

For precise quantification and final purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. Researchers have developed optimized HPLC conditions to analyze pure this compound and to quantify its presence in crude extracts. While specific operational parameters for this compound are detailed in dedicated studies, a common approach for related complex natural products involves reversed-phase columns, such as C18, with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier to improve peak shape and resolution. The control of parameters like flow rate, particle size in the column packing, and mobile phase composition is critical to achieving efficient and reproducible separations.

Spectroscopic Methods for Quantitative Analysis and In-depth Characterization (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy has been instrumental in the initial characterization of the beticolin family of compounds. The structure of related beticolins has been elucidated based on their UV-visible spectral data, alongside other methods like NMR and mass spectrometry. This technique provides information about the chromophores within the molecule, which is fundamental to understanding its complex structure, comprising partially hydrogenated xanthone (B1684191) and anthraquinone (B42736) moieties.

Fluorescence Spectroscopy is particularly useful for studying the behavior of this compound in different chemical environments. The non-ionized form of this compound is known to be fluorescent. Its fluorescence properties are sensitive to the polarity of the environment and its interaction with ions and biological membranes. For instance, studies have investigated the fluorescence of this compound in the presence of liposomes and plasma membranes to understand its interaction and partitioning into these structures. The fluorescence of this compound is significantly affected by the formation of complexes, such as with magnesium ions, which can alter its partition coefficient and interaction with membranes. nih.gov

Ecological and Pathogenic Significance of Beticolin 2 Chemical Production Context

Beticolin 2 as a Key Mycotoxin Produced by Cercospora beticola

Cercospora beticola is a significant fungal pathogen that causes substantial yield losses in sugar beet production worldwide mdpi.com. A key factor contributing to its pathogenicity is the production of secondary metabolites, including mycotoxins. Beticolins, a family of yellow toxins, are among these compounds, with twenty identified members, including this compound mdpi.comresearchgate.netapsnet.org. These toxins are produced by C. beticola and are considered to be involved in its pathogenicity apsnet.org. While the exact biosynthetic pathways for beticolins are still under investigation, research has begun to elucidate them, identifying specific enzymes involved in their complex molecular structures nih.gov. Beticolins, like cercosporin (B1668469), are generally described as non-host-specific phytotoxins, meaning they can affect a wide range of plant species mdpi.comwur.nlcabidigitallibrary.org.

Role of this compound in Plant-Pathogen Interactions and Fungal Virulence

Beticolins, including this compound, play a critical role in the pathogenesis of Cercospora beticola apsnet.org. They are produced during the necrotrophic stage of infection, following an initial biotrophic phase where the fungus colonizes host tissues without causing immediate symptoms wur.nlmdpi.com. The toxins contribute to the development of necrotic lesions on sugar beet leaves, which reduces the plant's photosynthetic area and negatively impacts yield apsnet.orguniag.sk.

Research indicates that beticolins, often in complex with magnesium ions, can inhibit crucial enzymes like the plasma membrane H⁺-ATPase and vacuolar H⁺-pyrophosphatase nih.gov. This inhibition disrupts normal cellular functions, leading to cell damage and death. The ability of beticolins to form ion channels in lipid bilayers further highlights their disruptive effect on cell membranes, a mechanism contributing to their broad cytotoxic profile researchgate.netmdpi.com. By weakening and damaging host cells, these toxins facilitate the fungus's invasion and nutrient acquisition, thereby enhancing its virulence apsnet.orgmdpi.com.

Characterization of Light-Dependent Phytotoxicity and its Molecular Basis

A notable characteristic of beticolins, including this compound, is their phytotoxicity that is often dependent on light mdpi.comwur.nlcabidigitallibrary.org. While the precise molecular basis for this light dependency is still being fully elucidated, it is understood that these compounds, when exposed to light, can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) (O₂⁻) cabidigitallibrary.orgresearchgate.net. These ROS are highly reactive and can cause significant damage to cellular components, including lipid peroxidation in cell membranes, leading to cell death cabidigitallibrary.orgresearchgate.net.

The generation of ROS by beticolins under light conditions contributes to the characteristic symptoms of Cercospora leaf spot, such as necrosis researchgate.net. This photodynamic activity means that the toxins are most effective in causing damage during periods of light exposure. In contrast, other virulence factors, such as the protein CbNip1, have been identified that can induce cell death in the dark, complementing the light-dependent action of toxins like cercosporin and beticolins wur.nlbspp.org.uk. The specific molecular targets and pathways through which beticolins exert their light-dependent phytotoxicity are an active area of research, with studies focusing on their interaction with cellular enzymes and membrane structures researchgate.netnih.govmdpi.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.